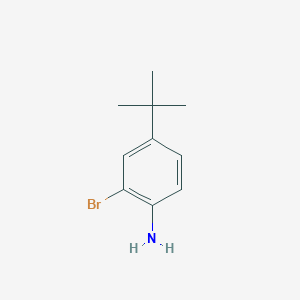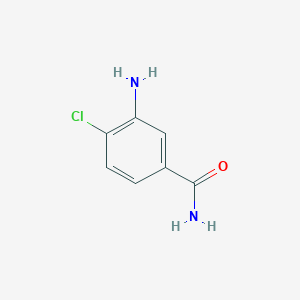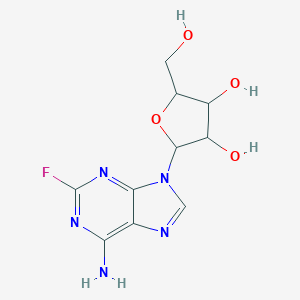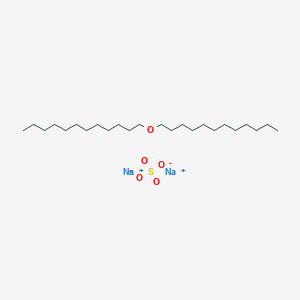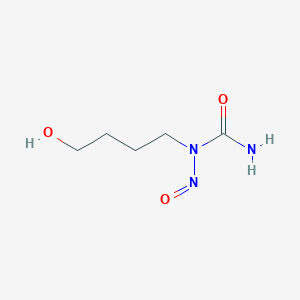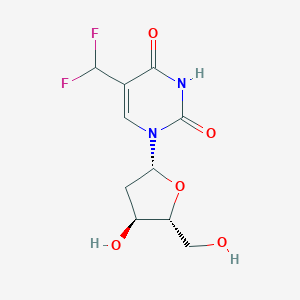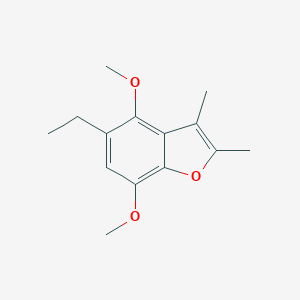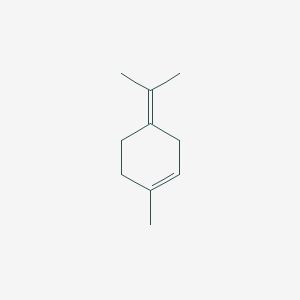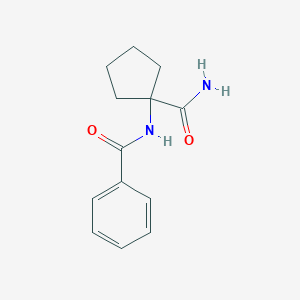
N-(1-carbamoylcyclopentyl)benzamide
説明
N-(1-carbamoylcyclopentyl)benzamide is a compound of interest in various fields of chemistry and pharmacology due to its unique molecular structure and potential for diverse chemical reactions and applications. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, and both physical and chemical properties analysis.
Synthesis Analysis
The synthesis of N-(1-carbamoylcyclopentyl)benzamide and related compounds involves several steps, including acylation, amine coupling, and cyclization reactions. For example, carbamoylating agents like carbamoyl azides and carbamoyl cyanides react with hydroxylamine, leading to different products based on the reagents used, which are precursors to various heterocyclic structures (Paz et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(1-carbamoylcyclopentyl)benzamide is characterized using spectroscopic techniques, crystallography, and computational studies. Single-crystal X-ray diffraction is a crucial tool in determining the precise molecular conformation, showcasing how intramolecular hydrogen bonding influences the stability and reactivity of the compound.
Chemical Reactions and Properties
N-(1-carbamoylcyclopentyl)benzamide undergoes various chemical reactions, including condensation with primary amines catalyzed by metal complexes, demonstrating its reactivity and potential utility in organic synthesis. For instance, gold(III) N-heterocyclic carbene complexes facilitate the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines, underlining the compound's versatility in forming new bonds under ambient conditions (Samantaray et al., 2011).
科学的研究の応用
1. Antiarrhythmic Activity
Benzamides, including N-(1-carbamoylcyclopentyl)benzamide, have been studied for their potential antiarrhythmic activity. A study found that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, a related compound, exhibited significant oral antiarrhythmic activity in mice. This suggests potential applications in the treatment of arrhythmias (Banitt et al., 1977).
2. Synthesis of Polycyclic Amides
Research has explored the synthesis of isoquinolones from benzamides and alkynes, including N-(1-carbamoylcyclopentyl)benzamide, via oxidative ortho C-H activation. This process leads to the creation of tricyclic products and has implications for the development of new chemical compounds (Song et al., 2010).
3. Platinum-Catalyzed Hydroamination
Studies on platinum-catalyzed hydroamination have shown the reaction of benzamide with ethylene and propylene to form N-ethylbenzamide. This indicates potential applications in chemical synthesis involving benzamides (Wang and Widenhoefer, 2004).
4. Prodrug Forms for Amides
N-Acyl derivatives of benzamide have been studied as prodrug forms. The chemical stability and enzymatic hydrolysis of these derivatives suggest their potential as prodrugs for various bioactive peptides and drug substances (Kahns and Bundgaard, 1991).
5. Melanoma Imaging and Therapy
Benzamide derivatives, including N-(1-carbamoylcyclopentyl)benzamide, have been used in melanoma imaging and therapy. Studies have shown high melanoma uptake and potential for radionuclide therapy, indicating their significance in medical imaging and cancer treatment (Eisenhut et al., 2000).
6. Corrosion Inhibition
Benzamide derivatives have been investigated for their inhibition effect on mild steel corrosion in hydrochloric acid solution. This suggests potential applications in corrosion protection and materials science (Elbakri et al., 2013).
特性
IUPAC Name |
N-(1-carbamoylcyclopentyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVICHCMTJRTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587613 | |
| Record name | N-(1-Carbamoylcyclopentyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamoylcyclopentyl)benzamide | |
CAS RN |
100615-48-3 | |
| Record name | N-(1-Carbamoylcyclopentyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



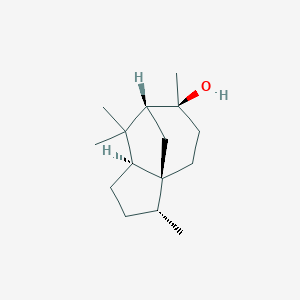
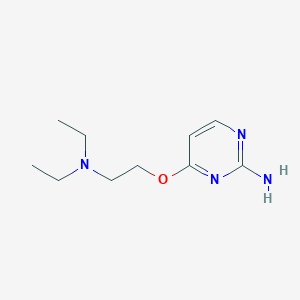
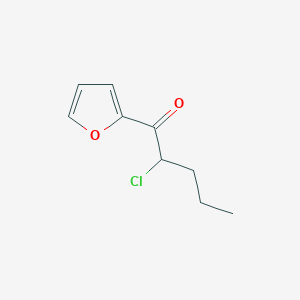


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
